1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea
Overview
Description
1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea is a thiourea derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a trifluoromethyl-substituted phenyl ring, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-(dimethylamino)propylamine with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the dimethylamino group can participate in electrostatic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
1-Phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea: This compound has a phenethyl group instead of a dimethylamino propyl group, which affects its reactivity and biological activity.
1-(3-Bromophenethyl)-3-[3-(trifluoromethyl)phenyl]thiourea: The presence of a bromophenethyl group introduces different steric and electronic effects compared to the dimethylamino propyl group.
Uniqueness
1-[3-(Dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The dimethylamino group enhances its solubility and reactivity, while the trifluoromethyl group contributes to its stability and lipophilicity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3S/c1-19(2)9-5-8-17-12(20)18-11-7-4-3-6-10(11)13(14,15)16/h3-4,6-7H,5,8-9H2,1-2H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYCBCICVUAYQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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